![molecular formula C16H15F3N2O4 B3947803 N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3947803.png)
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline
描述
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline, also known as MNTX, is a synthetic compound used in scientific research. MNTX is a potent and selective antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. MNTX has been studied extensively for its potential use in treating opioid-induced constipation, but it also has potential applications in other areas of research.
作用机制
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a selective antagonist of the mu-opioid receptor. The mu-opioid receptor is responsible for the analgesic effects of opioids, but it also causes side effects such as constipation. This compound binds to the mu-opioid receptor and blocks its activity, which reduces the side effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing the side effects of opioids, including constipation. It does not affect the analgesic effects of opioids, which makes it an attractive option for pain management. This compound has also been shown to be effective in reducing drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has several advantages for lab experiments. It is a potent and selective antagonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. This compound is also relatively stable and can be stored for long periods, which makes it easy to use in experiments.
One limitation of this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds. Additionally, this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline. One area of research is the development of new formulations of this compound for the treatment of opioid-induced constipation. Another area of research is the development of new compounds that target the mu-opioid receptor for pain management and addiction.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential use in treating opioid-induced constipation. It is a potent and selective antagonist of the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. This compound has potential applications in other areas of research, and there are several future directions for research on this compound.
科学研究应用
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been extensively studied for its potential use in treating opioid-induced constipation. Opioids are commonly used for pain management, but they can also cause constipation, which can be a significant problem for patients. This compound has been shown to be effective in treating opioid-induced constipation in clinical trials.
This compound also has potential applications in other areas of research. It has been studied for its potential use in treating other types of pain, including neuropathic pain and inflammatory pain. This compound has also been studied for its potential use in treating drug addiction and withdrawal.
属性
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-24-12-3-2-4-13(10-12)25-8-7-20-14-6-5-11(16(17,18)19)9-15(14)21(22)23/h2-6,9-10,20H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMMPVYCXZLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
![methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride](/img/structure/B3947723.png)
![5-amino-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947727.png)

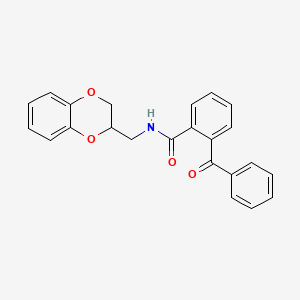
![N-(4-{[4-(2-fluorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3947747.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B3947749.png)
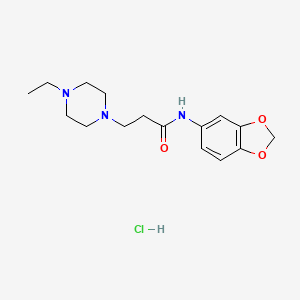
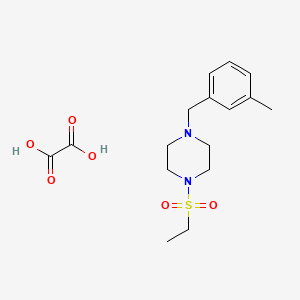
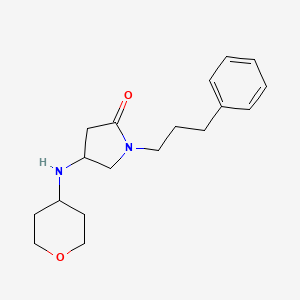

![2-(3-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3947773.png)
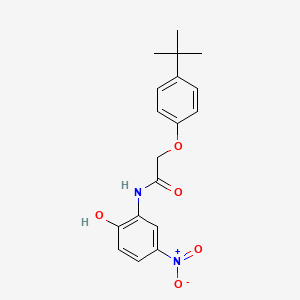
![(3S*,4S*)-1-(4-isobutylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3947796.png)